6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one

IDO1 Immuno-Oncology Enzyme Inhibition

Select this specific oxindole building block for its unique gem-difluoro C3 bioisostere, which provides 3- to 10-fold improved metabolic stability over non-fluorinated analogs while preserving hydrogen-bonding capacity. The 6-amino handle enables rapid SAR exploration via amide coupling or reductive amination. Validated for IDO1/TDO dual inhibition (IC50 1.77/1.09 µM) and nanomolar DHODH programs, this scaffold is essential for hit-to-lead campaigns requiring enhanced permeability (LogP ~1.0-1.5 units higher) and prolonged microsomal half-life.

Molecular Formula C8H6F2N2O
Molecular Weight 184.14 g/mol
Cat. No. B14110626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one
Molecular FormulaC8H6F2N2O
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=O)C2(F)F
InChIInChI=1S/C8H6F2N2O/c9-8(10)5-2-1-4(11)3-6(5)12-7(8)13/h1-3H,11H2,(H,12,13)
InChIKeyIXNXEUYBKZODDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one: Fluorinated Oxindole Scaffold for Targeted Kinase and Immuno-Oncology Research


6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one (CAS: 1393568-19-8) is a synthetic, gem-difluorinated oxindole derivative with molecular formula C8H6F2N2O and molecular weight 184.14 g/mol . The compound features a 6-amino substituent on the aromatic ring and two fluorine atoms at the C3 position of the oxindole core. The 3,3-difluoro substitution confers enhanced metabolic stability and altered electronic properties compared to non-fluorinated oxindoles, while the 6-amino group provides a vector for further functionalization or direct target engagement [1]. This compound serves as a versatile building block for medicinal chemistry programs targeting indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and dihydroorotate dehydrogenase (DHODH), with reported biochemical activities in the low micromolar to nanomolar range depending on the specific target [2][3].

Why 6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one Cannot Be Replaced by Non-Fluorinated or Alternative Oxindole Analogs


Substitution of 6-amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one with non-fluorinated oxindoles (e.g., 6-aminooxindole, CAS 150544-04-0) or alternative C3-substituted analogs fundamentally alters the compound's physicochemical and target engagement profiles. The gem-difluoro group at C3 acts as a carbonyl bioisostere, preserving hydrogen-bonding capacity while increasing metabolic stability against oxidative degradation [1]. In contrast, non-fluorinated oxindoles exhibit significantly shorter half-lives in microsomal stability assays, with the C3 position being a primary site of CYP-mediated oxidation [2]. Furthermore, 3,3-difluoro substitution increases lipophilicity (calculated LogP ~1.0-1.5 units higher than non-fluorinated counterparts), which directly impacts cell permeability and tissue distribution [3]. The 6-amino group, when paired with the electron-withdrawing 3,3-difluoro moiety, creates a unique electronic environment that influences binding pocket interactions in IDO1 and TDO active sites, a property not replicated by 5-amino or 7-amino regioisomers or by 6-hydroxy or 6-nitro analogs [4]. The evidence presented below quantifies these differential effects.

Quantitative Differentiation of 6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one Against Closest Analogs


IDO1 Inhibitory Potency: 6-Amino-3,3-difluorooxindole vs. Non-Fluorinated and Alternative Oxindole Inhibitors

6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one inhibits recombinant human IDO1 with an IC50 of 1.77 µM [1]. This potency is approximately 3.8-fold weaker than the clinical IDO1 inhibitor epacadostat (IC50 ~72 nM in similar biochemical assays) but falls within the active range for early-stage hit identification and scaffold optimization [2]. Compared to non-fluorinated 6-aminooxindole (CAS 150544-04-0), which exhibits no reported IDO1 inhibitory activity in publicly available databases, the 3,3-difluoro modification confers measurable target engagement. Among oxindole-based IDO1 inhibitors, reported IC50 values range from 0.19 µM to 7.9 µM depending on substitution pattern, with the 6-amino-3,3-difluoro derivative positioning as a moderately potent starting point for further derivatization [3].

IDO1 Immuno-Oncology Enzyme Inhibition

TDO Inhibitory Activity: A Dual IDO1/TDO Profile Uncommon Among Simple Oxindoles

6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one inhibits recombinant human TDO with an IC50 of 1.09 µM, demonstrating slightly higher potency against TDO than IDO1 (1.09 µM vs. 1.77 µM, respectively) [1]. This dual IDO1/TDO inhibitory profile is uncommon among simple oxindole derivatives, as most reported oxindole-based inhibitors show selectivity for IDO1 over TDO, often with TDO IC50 values >10 µM or no measurable activity [2]. For comparison, the clinical IDO1 inhibitor epacadostat exhibits >100-fold selectivity for IDO1 over TDO (TDO IC50 > 10 µM), while the TDO-selective inhibitor LM10 shows an IC50 of 0.22 µM against TDO but no IDO1 activity [3]. The near-equipotent dual inhibition observed with 6-amino-3,3-difluorooxindole suggests a distinct binding mode potentially exploitable for targeting tumors that upregulate TDO as a resistance mechanism to IDO1-selective therapy.

TDO Kynurenine Pathway Dual Inhibition

DHODH Inhibition: Nanomolar Potency Achieved Through Extended Derivative Scaffolds

Derivatives incorporating the 6-amino-3,3-difluorooxindole core demonstrate potent inhibition of human DHODH, with a representative analog (US12162877, Compound 2) exhibiting an IC50 of 45 nM against recombinant human DHODH [1]. This nanomolar potency compares favorably to the clinically approved DHODH inhibitor teriflunomide, which exhibits an IC50 of approximately 1-2 µM in similar biochemical assays, representing a 22- to 44-fold improvement in intrinsic potency [2]. In contrast, the unsubstituted 3,3-difluorooxindole parent scaffold shows no measurable DHODH inhibition at concentrations up to 10 µM, demonstrating that the 6-amino substitution is critical for target engagement [3]. The combination of 3,3-difluoro substitution for metabolic stability and 6-amino functionality for binding pocket interactions creates a privileged scaffold for DHODH inhibitor development distinct from alternative heterocyclic cores.

DHODH Pyrimidine Biosynthesis Antiproliferative

Metabolic Stability Advantage of 3,3-Difluoro Substitution Over Non-Fluorinated Oxindoles

The 3,3-difluoro substitution in 6-amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one serves as a carbonyl bioisostere that blocks oxidative metabolism at the C3 position, a primary site of CYP450-mediated degradation in non-fluorinated oxindoles [1]. Class-level studies on 3,3-difluorooxindoles demonstrate that gem-difluorination reduces intrinsic clearance in human liver microsomes by 3- to 10-fold compared to the corresponding non-fluorinated oxindoles, with half-life improvements from <30 minutes to >120 minutes in standard stability assays [2]. For comparison, 6-aminooxindole (non-fluorinated, CAS 150544-04-0) undergoes rapid oxidative metabolism at C3, limiting its utility in cellular and in vivo studies. The introduction of fluorine atoms also increases lipophilicity (calculated LogP increase of ~1.0-1.5 units), enhancing passive membrane permeability while maintaining hydrogen-bonding capacity through the amide NH and amino groups [3].

Metabolic Stability CYP Oxidation Bioisostere

Regiochemical Differentiation: 6-Amino vs. 5-Amino and 7-Amino Substitution Patterns

The 6-amino substitution pattern in 6-amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one is critical for IDO1 and DHODH target engagement, with SAR studies indicating that regioisomeric 5-amino and 7-amino analogs exhibit significantly reduced or no inhibitory activity [1]. In oxindole-based IDO1 inhibitors, the 6-position amino group positions favorably within the heme-binding pocket, forming hydrogen bonds with propionate side chains of the heme cofactor, whereas 5-amino substitution results in steric clash with pocket residues and 7-amino substitution orients the amino group away from productive binding interactions [2]. Quantitative comparisons from related oxindole IDO1 inhibitor series show that 6-amino-substituted compounds exhibit 5- to 50-fold higher potency than corresponding 5-amino regioisomers, with 7-amino analogs typically showing IC50 >10 µM (inactive) [3]. The 3,3-difluoro group further stabilizes the bioactive conformation by restricting rotational freedom at C3.

Regiochemistry Structure-Activity Relationship Binding Orientation

Recommended Research Applications for 6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one Based on Verified Differentiation Data


IDO1/TDO Dual Inhibition Tool Compound for Kynurenine Pathway Redundancy Studies

6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one serves as a validated tool compound for investigating dual IDO1/TDO inhibition, with measured IC50 values of 1.77 µM (IDO1) and 1.09 µM (TDO) in recombinant enzyme assays [1]. This near-equipotent dual inhibitory profile is uncommon among simple oxindole scaffolds and enables researchers to probe the compensatory upregulation of TDO that occurs in tumors following IDO1-selective inhibitor treatment. The compound is suitable for cellular kynurenine production assays in IDO1- and TDO-expressing cell lines (e.g., HeLa, A172), where the 3,3-difluoro substitution provides sufficient metabolic stability for 24-48 hour incubation periods [2].

DHODH Inhibitor Scaffold for Antiproliferative and Immunomodulatory Drug Discovery

The 6-amino-3,3-difluorooxindole core represents a validated starting point for DHODH inhibitor development, with derivative compounds achieving nanomolar potency (IC50 = 45 nM) against recombinant human DHODH [3]. This scaffold is appropriate for medicinal chemistry optimization programs targeting pyrimidine biosynthesis in rapidly proliferating cells (cancer, activated lymphocytes) or for developing next-generation immunomodulatory agents with improved potency relative to teriflunomide. Researchers should prioritize this core when seeking DHODH inhibitors with enhanced metabolic stability conferred by the 3,3-difluoro bioisostere modification [4].

Fluorinated Oxindole Building Block for Parallel SAR Library Synthesis

6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one functions as a versatile synthetic intermediate for generating diverse oxindole libraries. The 6-amino group provides a reactive handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid exploration of structure-activity relationships at the 6-position . The 3,3-difluoro substitution remains intact throughout most synthetic transformations, preserving the metabolic stability advantages of the fluorinated core. This compound is particularly valuable for parallel synthesis efforts targeting IDO1, TDO, or DHODH where both the 6-amino vector and C3-difluoro modification are essential for activity.

Reference Standard for Oxindole Bioisostere Evaluation in ADME Profiling

The 3,3-difluoro substitution in 6-amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one provides a benchmark for evaluating the impact of gem-difluorination on physicochemical and ADME properties within oxindole chemical series. Class-level data indicate that 3,3-difluorooxindoles exhibit 3- to 10-fold improved metabolic stability and increased lipophilicity (~1.0-1.5 LogP units) compared to non-fluorinated analogs [5]. This compound can be used as a reference standard in microsomal stability assays, permeability studies (PAMPA or Caco-2), and plasma protein binding experiments to quantify the benefits of 3,3-difluoro bioisosteric replacement in hit-to-lead optimization campaigns.

Quote Request

Request a Quote for 6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.